molecular formula C32H47N3O9S B593262 (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

Cat. No.: B593262
M. Wt: 649.8 g/mol
InChI Key: NWYKIASJHFGEAN-CPMAONNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Maresin Conjugates in Tissue Regeneration 1 (MCTR1) is a specialized pro-resolving lipid mediator derived from docosahexaenoic acid. It plays a crucial role in resolving inflammation and promoting tissue regeneration. MCTR1 has been studied extensively for its potential therapeutic applications in various inflammatory diseases and tissue injuries .

Mechanism of Action

Target of Action

MCTR1, also known as (4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid or L-gamma-glutamyl-S-[(1R,2E,4E,6Z,9Z)-12-carboxy-1-[(1S,3Z,6Z)-1-hydroxy-3,6-nonadien-1-yl]-2,4,6,9-dodecatetraen-1-yl]-L-cysteinyl-glycine, primarily targets alveolar macrophages and endothelial cells . It plays a crucial role in the resolution of inflammation and tissue regeneration .

Mode of Action

MCTR1 interacts with its targets to promote the polarization of M2 alveolar macrophages . It enhances the resolution of inflammation by reducing neutrophil numbers, BAL fluid protein, and albumin concentrations, and by reducing histological injury . MCTR1 also protects endothelial cells from damage and reverses the epithelial-to-mesenchymal transition phenotype .

Biochemical Pathways

MCTR1 affects several biochemical pathways. It enhances the resolution of lipopolysaccharide-induced lung injury through STAT6-mediated resident M2 alveolar macrophage polarization . MCTR1 also inhibits ferroptosis by promoting NRF2 expression . The biosynthesis of MCTR1 involves several enzymes including LTC4S , GSTM4 , GGT , and dipeptidases .

Pharmacokinetics

It has been shown that mctr1 can be administered via intraperitoneal injection . The compound has been found to have beneficial effects in the resolution phase of lipopolysaccharide-induced lung injury .

Result of Action

MCTR1 has several molecular and cellular effects. It decreases neutrophil numbers, reduces BAL fluid protein and albumin concentrations, and reduces histological injury . MCTR1 also inhibits heparanase protein expression, thereby markedly inhibiting HS degradation . Furthermore, MCTR1 protects against lipopolysaccharide-induced sepsis in mice by attenuating pulmonary endothelial glycocalyx injury .

Action Environment

The action of MCTR1 can be influenced by environmental factors. For instance, the presence of lipopolysaccharides can induce lung injury, which MCTR1 helps to resolve . .

Preparation Methods

Synthetic Routes and Reaction Conditions

MCTR1 is synthesized from docosahexaenoic acid through a series of enzymatic reactions. The initial step involves the oxidation of docosahexaenoic acid to maresin 1, which is then converted to MCTR1 by glutathione S-transferase Mu 4 or leukotriene C4 synthase .

Industrial Production Methods

The industrial production of MCTR1 involves the extraction of docosahexaenoic acid from marine sources, followed by its enzymatic conversion to maresin 1 and subsequently to MCTR1. The process requires precise control of reaction conditions, including temperature, pH, and enzyme concentrations, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

MCTR1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from the reactions of MCTR1 include various lipid mediators that play roles in inflammation resolution and tissue regeneration .

Scientific Research Applications

MCTR1 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

MCTR1 is unique among lipid mediators due to its specific role in promoting tissue regeneration and resolving inflammation. Similar compounds include:

MCTR1 stands out due to its specific enzymatic conversion pathway and its potent effects on macrophage polarization and ferroptosis inhibition .

Properties

IUPAC Name

(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H47N3O9S/c1-2-3-4-5-11-14-17-26(36)27(18-15-12-9-7-6-8-10-13-16-19-29(38)39)45-23-25(31(42)34-22-30(40)41)35-28(37)21-20-24(33)32(43)44/h3-4,6-7,9-15,18,24-27,36H,2,5,8,16-17,19-23,33H2,1H3,(H,34,42)(H,35,37)(H,38,39)(H,40,41)(H,43,44)/b4-3-,7-6-,12-9+,13-10-,14-11-,18-15+/t24-,25-,26-,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWYKIASJHFGEAN-CPMAONNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC=CCC=CCC(C(C=CC=CC=CCC=CCCC(=O)O)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC/C=C\C/C=C\C[C@@H]([C@@H](/C=C/C=C/C=C\C/C=C\CCC(=O)O)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H47N3O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

649.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 2
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 3
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 4
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 5
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid
Reactant of Route 6
(4Z,7Z,9E,11E,13R,14S,16Z,19Z)-13-[(2R)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]-3-(carboxymethylamino)-3-oxopropyl]sulfanyl-14-hydroxydocosa-4,7,9,11,16,19-hexaenoic acid

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